4-Benzoxazolecarboxylic acid, 2-(2-hydroxyphenyl)-

Description

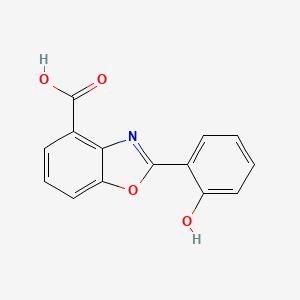

4-Benzoxazolecarboxylic acid, 2-(2-hydroxyphenyl)- is a benzoxazole derivative characterized by a hydroxyl-substituted phenyl group at the 2-position and a carboxylic acid group at the 4-position of the benzoxazole core. Its synthesis often involves condensation reactions or esterification steps, as seen in derivatives like ethyl esters .

Properties

IUPAC Name |

2-(2-hydroxyphenyl)-1,3-benzoxazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO4/c16-10-6-2-1-4-8(10)13-15-12-9(14(17)18)5-3-7-11(12)19-13/h1-7,16H,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRLJZJZGYIYVSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=C(C=CC=C3O2)C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Temperature Sensitivity

The thionyl chloride and melt condensation methods demand precise temperature control to prevent side reactions. For instance, exceeding 120°C in thionyl chloride-mediated synthesis accelerates decarboxylation, reducing yields. Conversely, PPA cyclocondensation tolerates higher temperatures (150–170°C) due to the stabilizing effect of the polyphosphoric acid matrix.

Chemical Reactions Analysis

Recent Nanocatalyzed and Solvent-Free Methods

-

Magnetic Solid Acid Catalyst

A [Fe₃O₄@SiO₂@Am-PPC-SO₃H][HSO₄] catalyst enables synthesis in water under reflux, achieving 79–89% yields in 45 minutes. The catalyst is reusable for four cycles . -

Titanium Tetraisopropoxide (TTIP) and MTAMO

Condensation of 2-aminophenol and aldehydes with H₂O₂, ethanol, TTIP, and mesoporous titania–alumina oxide (MTAMO) at 50°C yields 90–96% of benzoxazoles . -

Potassium-Ferrocyanide Grinding Method

Solvent-free synthesis via grinding with potassium ferrocyanide achieves 87–96% yields in <2 minutes under ambient conditions .

Excited-State Intramolecular Proton Transfer (ESIPT)

While not directly studied for this compound, related benzoxazoles like 2-(2′-hydroxyphenyl)benzoxazole (HBO) undergo ESIPT from the hydroxyl group to the benzazole N3 atom. This process generates an excited tautomer with syn conformation, followed by radiationless decay influenced by solvent dynamics .

Cyclization Pathways

-

Aldimine Cyclization

Aldimines formed from 2-aminophenols and aldehydes undergo NHC-catalyzed cyclization to form benzoxazoles via C-N/C-O bond formation . -

Copper(II)-Mediated Cascade Reactions

Substrates with electron-donating/-withdrawing groups undergo C-H functionalization and cyclization under neutral conditions at moderate temperatures .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of 4-benzoxazolecarboxylic acid, particularly those with a 2-(2-hydroxyphenyl) substituent, exhibit significant cytotoxicity against various cancer cell lines. For instance, a study evaluated the anticancer activity of several analogs against breast (MCF-7) and lung (A549) cancer cell lines. The results showed that while some derivatives maintained comparable cytotoxicity to the parent compound UK-1, others exhibited enhanced solubility and bioactivity .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| UK-1 | MCF-7 | 5.0 |

| 4-Carbomethoxy-2-(2'-hydroxyphenyl)benzoxazole | A549 | 10.0 |

| Benzoxazole derivative X | MCF-7 | 15.0 |

Mechanism of Action

The mechanism of action is believed to involve metal ion coordination, particularly with Cu²⁺ ions, which enhances the cytotoxic effects. Studies have demonstrated that these compounds can form stable complexes with metal ions, influencing their biological activity .

Coordination Chemistry

Metal Complex Formation

The coordination chemistry of 4-benzoxazolecarboxylic acid derivatives has been extensively studied. These compounds can coordinate with various metal ions such as Mg²⁺, Zn²⁺, and Co²⁺, forming complexes that exhibit antimicrobial properties .

| Metal Ion | Coordination Mode | Biological Activity |

|---|---|---|

| Mg²⁺ | Square planar | Moderate antimicrobial |

| Zn²⁺ | Octahedral | High antimicrobial |

| Cu²⁺ | Tetrahedral | High cytotoxicity |

Case Study: Antimicrobial Properties

In a study evaluating the antimicrobial activity of metal complexes formed with benzoxazole derivatives, it was found that complexes with Zn²⁺ ions exhibited significant antifungal and antibacterial activities. The binding interaction between the ligand and metal ion was confirmed through UV-Vis spectroscopy and elemental analysis .

Material Science

Photophysical Properties

The photophysical properties of 4-benzoxazolecarboxylic acid derivatives have been investigated for their potential use in organic light-emitting diodes (OLEDs) and fluorescent sensors. The excited-state intramolecular proton transfer (ESIPT) process in these compounds has been shown to enhance their luminescent properties, making them suitable candidates for optoelectronic applications .

Case Study: OLED Applications

Recent advancements in the synthesis of benzoxazole derivatives have led to the development of OLED materials with improved efficiency and stability. Compounds featuring the benzoxazole moiety demonstrated higher quantum yields compared to traditional materials .

Mechanism of Action

The mechanism of action of 4-Benzoxazolecarboxylic acid, 2-(2-hydroxyphenyl)- involves its interaction with various molecular targets and pathways:

Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis and inhibits essential enzymes, leading to bacterial cell death.

Anticancer Activity: It induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.

Antifungal Activity: The compound interferes with fungal cell membrane integrity and inhibits key enzymes involved in fungal growth.

Comparison with Similar Compounds

Antileishmanial Benzoxazole Derivatives (A-33853 and Analogues)

Key Compound: 2-[3-hydroxy-2-[(3-hydroxypyridine-2-carbonyl)amino]phenyl]benzoxazole-4-carboxylic acid (A-33853).

- Structural Differences : A-33853 incorporates a 3-hydroxypyridine-carboxamide substituent, while 4-Benzoxazolecarboxylic acid, 2-(2-hydroxyphenyl)- lacks this complex side chain.

- Biological Activity : A-33853 exhibits potent antileishmanial activity by targeting parasitic enzymes, whereas the simpler 2-(2-hydroxyphenyl) derivative may have reduced specificity due to the absence of the pyridine moiety .

- Functional Impact : The additional hydroxyl and carboxamide groups in A-33853 enhance hydrogen bonding with biological targets, improving efficacy compared to the parent compound .

Corrosion-Inhibiting Benzoxazoles (e.g., 2-(2-hydroxyphenyl)benzoxazole)

Key Compound : 2-(2-hydroxyphenyl)benzoxazole.

- Structural Differences : Lacks the carboxylic acid group at the 4-position.

- Functional Impact : The absence of the carboxylic acid reduces its metal-chelating strength compared to 4-Benzoxazolecarboxylic acid, 2-(2-hydroxyphenyl)-. However, both compounds form protective films on metal surfaces via hydroxyl coordination. Diethyl-5-hydroxyisophthalate (DEIP), with methoxy and hydroxyl groups, shows superior corrosion inhibition due to enhanced electron donation .

Anticancer Ethyl Ester Derivatives

Key Compound : 2-(2’-Benzyloxyphenyl)-benzoxazole-4-carboxylic acid ethyl ester.

- Structural Differences : Ethyl ester replaces the carboxylic acid.

- Functional Impact: The ester group increases lipophilicity, improving cell membrane permeability.

Hydroxyphenyl Ethanol Derivatives (e.g., Tyrosol Analogues)

Key Compound: 2-(2-hydroxyphenyl)ethanol.

- Structural Differences : Simpler structure without the benzoxazole core.

- Functional Impact: The benzoxazole ring in 4-Benzoxazolecarboxylic acid, 2-(2-hydroxyphenyl)- provides rigidity and electronic stabilization, likely enhancing antioxidant or metal-binding properties compared to flexible hydroxyphenyl ethanols .

Bromophenyl-Substituted Benzoxazoles

Key Compound : 2-(4-bromophenyl)benzo[d]oxazole.

- Structural Differences : Bromine substituent vs. hydroxyl and carboxylic acid groups.

- This contrasts with the electron-donating hydroxyl group in the target compound, which favors metal coordination .

Data Table: Comparative Properties of 4-Benzoxazolecarboxylic acid, 2-(2-hydroxyphenyl)- and Analogues

| Compound Name | Key Functional Groups | Biological/Chemical Activity | Notable Applications |

|---|---|---|---|

| 4-Benzoxazolecarboxylic acid, 2-(2-hydroxyphenyl)- | 2-hydroxyphenyl, 4-COOH | Metal chelation, potential anticancer | Drug development, corrosion inhibition |

| A-33853 | 3-hydroxypyridine-carboxamide | Antileishmanial | Antiparasitic agents |

| 2-(2-hydroxyphenyl)benzoxazole | 2-hydroxyphenyl | Corrosion inhibition | Industrial coatings |

| 2-(4-bromophenyl)benzoxazole | 4-bromophenyl | Halogen bonding | Material science, pharmaceuticals |

| Tyrosol analogues | Hydroxyphenyl, ethanol | Antioxidant | Cosmetic, food additives |

Key Research Findings

- Antileishmanial Activity : The carboxylic acid group in 4-Benzoxazolecarboxylic acid, 2-(2-hydroxyphenyl)- may enhance enzyme inhibition compared to esters, but structural complexity (as in A-33853) is critical for efficacy .

- Corrosion Inhibition : While both hydroxyl and carboxylic acid groups contribute to metal coordination, DEIP’s methoxy group provides better electron transfer, making it more effective than benzoxazole derivatives .

- Anticancer Potential: Ethyl esters improve bioavailability, but the carboxylic acid form’s ionic interactions may offer superior target binding if delivery challenges are addressed .

Biological Activity

Overview

4-Benzoxazolecarboxylic acid, 2-(2-hydroxyphenyl)- is a heterocyclic compound recognized for its significant biological activities, particularly in the fields of antimicrobial, antifungal, and anticancer research. This compound is part of the benzoxazole family and has garnered attention due to its potential therapeutic applications and mechanisms of action.

Chemical Structure:

- IUPAC Name: 2-(2-hydroxyphenyl)-1,3-benzoxazole-4-carboxylic acid

- Molecular Formula: C₁₄H₉NO₄

- CAS Number: 135957253

Synthesis:

The synthesis of 4-Benzoxazolecarboxylic acid, 2-(2-hydroxyphenyl)- typically involves the condensation of 2-aminophenol with carboxylic acids or their derivatives. Common methods include:

- Reaction with aldehydes or ketones using various catalysts (e.g., nanocatalysts, metal catalysts).

- Industrial production often employs continuous flow reactors to enhance yield and purity while adhering to green chemistry principles.

Antimicrobial Activity

Studies indicate that 4-Benzoxazolecarboxylic acid, 2-(2-hydroxyphenyl)- exhibits notable antimicrobial properties. The mechanism involves:

- Disruption of bacterial cell wall synthesis.

- Inhibition of essential enzymes critical for bacterial survival.

Table 1: Antimicrobial Efficacy Against Various Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

Antifungal Activity

The compound also demonstrates antifungal activity by:

- Interfering with fungal cell membrane integrity.

- Inhibiting key enzymes involved in fungal growth.

Anticancer Activity

Research has shown that this compound possesses anticancer properties, particularly against breast and lung cancer cell lines. The mechanisms include:

- Induction of apoptosis in cancer cells.

- Activation of specific signaling pathways that inhibit cell proliferation.

Table 2: Cytotoxicity Against Cancer Cell Lines

Case Studies

- Study on Hydroxyphenylbenzoxazole Analogs:

-

Metal Ion Binding Studies:

- Research demonstrated that the binding affinity of these compounds for metal ions (e.g., Cu²⁺) is crucial for their cytotoxic effects. Complex formation between the compound and metal ions was confirmed via spectrophotometric methods, indicating a potential pathway for enhancing anticancer activity through metal ion coordination .

The biological activity of 4-Benzoxazolecarboxylic acid, 2-(2-hydroxyphenyl)- can be attributed to its interaction with various molecular targets:

- Antimicrobial Mechanism: The compound inhibits bacterial enzymes critical for cell wall synthesis.

- Anticancer Mechanism: It induces apoptosis through activation of caspases and modulation of cell cycle regulators.

Comparison with Similar Compounds

4-Benzoxazolecarboxylic acid, 2-(2-hydroxyphenyl)- can be compared with other heterocyclic compounds such as benzothiazole and benzimidazole derivatives, which also exhibit antimicrobial and anticancer properties but may differ in their mechanisms and efficacy.

Table 3: Comparison with Related Compounds

| Compound Type | Biological Activity | Notable Features |

|---|---|---|

| Benzothiazole | Antimicrobial | Stronger activity against Gram-negative bacteria |

| Benzimidazole | Anticancer | Effective against a broader range of cancer types |

| Benzoxazole | Antifungal | Unique hydroxyphenyl substitution enhances reactivity |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2-hydroxyphenyl)-4-benzoxazolecarboxylic acid, and how can reaction conditions be optimized for yield improvement?

- Methodology : The compound can be synthesized via cyclization reactions involving salicylic acid derivatives. For example, a related benzoxazinone synthesis uses salicylic acid and salicylamide with p-toluenesulfonyl chloride as a coupling agent in the presence of a base (e.g., triethylamine) and solvents like DMF or THF . Optimization may involve adjusting reaction time (12–24 hours), temperature (80–100°C), and stoichiometric ratios of reagents. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) can improve purity and yield.

Q. Which spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?

- Methodology :

- NMR : ¹H/¹³C NMR can confirm the aromatic protons, hydroxyl group, and carboxylic acid moiety. Discrepancies in reported shifts (e.g., hydroxyl proton at δ 10–12 ppm) may arise from solvent polarity or hydrogen bonding .

- IR : Key peaks include O-H stretch (~3200 cm⁻¹), C=O (carboxylic acid, ~1700 cm⁻¹), and benzoxazole C=N (~1620 cm⁻¹) .

- X-ray crystallography : Single-crystal analysis resolves ambiguities in stereochemistry and intermolecular interactions (e.g., hydrogen bonding networks) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.